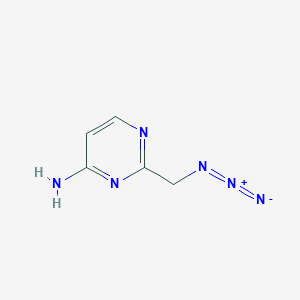
2-(Azidomethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with an azidomethyl group at the 2-position and an amino group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The azido group is a versatile functional group that can participate in various chemical reactions, making this compound a valuable compound for research and industrial applications.
作用機序
Target of Action
Pyrimidines, a class of compounds to which 2-(azidomethyl)pyrimidin-4-amine belongs, are known to exhibit a range of pharmacological effects . They have been associated with inhibitory responses against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It can be inferred from the general properties of pyrimidines that they may interact with their targets by inhibiting the expression and activities of certain inflammatory mediators . This inhibition could result in changes in the inflammatory response.
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may affect pathways related to inflammation . These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs have been discussed, including their biological potency and pharmacokinetics/pharmacodynamics .
Result of Action
Based on the general properties of pyrimidines, it can be inferred that the compound may have anti-inflammatory effects . This could result in a reduction in the expression and activities of certain inflammatory mediators .
生化学分析
Cellular Effects
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)pyrimidin-4-amine typically involves the introduction of the azido group to a pyrimidine precursor. One common method is the nucleophilic substitution reaction of a halomethylpyrimidine with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Azidomethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Sodium azide is a common reagent for introducing the azido group, while other nucleophiles can be used for further substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of pyrimidine.
Reduction: Amino derivatives of pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Azidomethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. This compound can be explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
2-(Azidomethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
2-(Chloromethyl)pyrimidin-4-amine: Similar in structure but with a chloromethyl group instead of an azidomethyl group. It may have different reactivity and applications.
2-(Hydroxymethyl)pyrimidin-4-amine: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the azido group.
2-(Methyl)pyrimidin-4-amine: Lacks the functional group at the 2-position, making it less versatile in chemical reactions.
特性
IUPAC Name |
2-(azidomethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-4-1-2-8-5(10-4)3-9-11-7/h1-2H,3H2,(H2,6,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMPNQMVJMZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
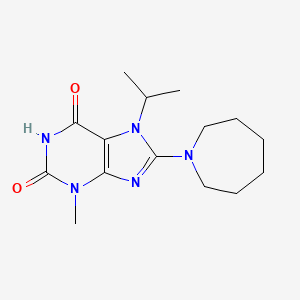

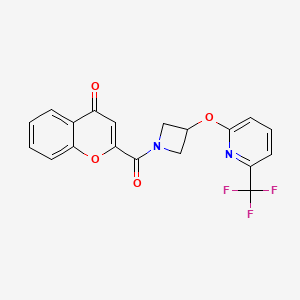
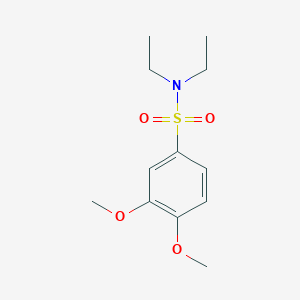
![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)
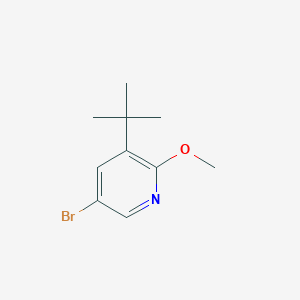
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2628456.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)
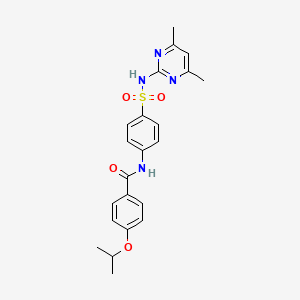
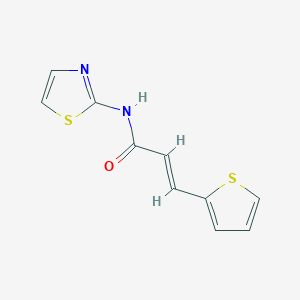
![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)
![(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2628464.png)
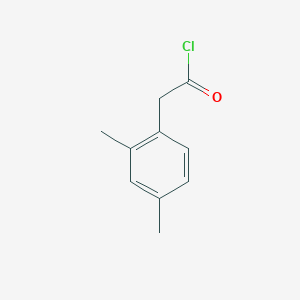
![2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2628469.png)
